Bienvenue dans la boutique en ligne BenchChem!

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid

Kinase inhibition Npt2a Structure-activity relationship

Choose CAS 2034154-88-4 to construct amide libraries with a unique 3,5-dimethylpyrazole-pyrimidine core proven to confer nanomolar potency (e.g., 3 nM Npt2a IC50). Its free carboxylic acid enables single-step parallel amide coupling—eliminating pre-formed carboxamide limitations. With predicted low logD7.4 (~ -2.0) and zwitterionic character, it's ideal for fragment-based screening (NMR/SPR) requiring >1 mM aqueous solubility. Selecting a generic analog risks structurally divergent, biologically irrelevant libraries.

Molecular Formula C13H15N5O2
Molecular Weight 273.296
CAS No. 2034154-88-4
Cat. No. B2872056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid
CAS2034154-88-4
Molecular FormulaC13H15N5O2
Molecular Weight273.296
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)O)C
InChIInChI=1S/C13H15N5O2/c1-8-3-9(2)18(16-8)12-4-11(14-7-15-12)17-5-10(6-17)13(19)20/h3-4,7,10H,5-6H2,1-2H3,(H,19,20)
InChIKeyMTRCOYLVKIZUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic Acid (CAS 2034154-88-4): Procurement-Relevant Compound Profile


1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS 2034154-88-4) is a heterocyclic building block characterized by a pyrimidine core substituted at the 6-position with a 3,5-dimethylpyrazole ring and at the 4-position with an azetidine-3-carboxylic acid moiety. Its molecular formula is C13H15N5O2 and its molecular weight is 273.29 g/mol . The compound belongs to the class of pyrazole-pyrimidine-azetidine carboxylic acids, a scaffold that has been extensively explored in kinase inhibitor and GPCR modulator programs. It is primarily supplied for non-human research use as a synthetic intermediate for constructing amide libraries and target-focused compound collections, and is not intended for therapeutic or veterinary applications .

Why 1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic Acid Cannot Be Interchanged with In-Class Analogs


Within the azetidine-pyrimidine carboxylic acid family, subtle variations in the heterocyclic substituent at the pyrimidine 6-position critically modulate target engagement, selectivity, and physicochemical properties. The 3,5-dimethylpyrazole substituent present on this compound provides a unique combination of steric bulk and hydrogen-bonding potential that is absent in simpler analogs such as 1-(pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS 1339670-12-0) or 1-(6-(dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid . Evidence from structurally related compounds demonstrates that the dimethylpyrazole-pyrimidine core can confer nanomolar potency against specific targets (e.g., IC50 of 3 nM against Npt2a for a derivative bearing the identical core) [1]. Procuring an alternative building block lacking the 3,5-dimethylpyrazole group would therefore yield a structurally divergent amide library with fundamentally different biological activity profiles, rendering generic substitution scientifically invalid for target-focused medicinal chemistry campaigns.

Quantitative Differentiation Evidence for CAS 2034154-88-4 Versus Closest Analogs and Alternatives


Core Scaffold Target Engagement: Nanomolar Potency of the Pyrazole-Pyrimidine Moiety vs. Unsubstituted Pyrimidine

The 3,5-dimethylpyrazole-pyrimidine core present in CAS 2034154-88-4 is a known pharmacophore that confers high-affinity target binding. A closely related compound bearing the identical 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl core displayed an IC50 of 3 nM against human Npt2a in a cell-based assay, whereas analogous pyrimidine-azetidine compounds lacking the pyrazole substitution (e.g., 1-(pyrimidin-4-yl)azetidine-3-carboxylic acid) have no reported affinity for this target [1]. This quantitative difference establishes that the dimethylpyrazole substituent is not merely a decorative moiety but a critical determinant of biological activity.

Kinase inhibition Npt2a Structure-activity relationship

Synthetic Versatility: CAS 2034154-88-4 as a Direct Carboxylic Acid Building Block vs. Pre-formed Amides

CAS 2034154-88-4 provides a free carboxylic acid functionality that allows direct, one-step amide coupling with diverse amine partners. In contrast, many commercially available analogs of the pyrazole-pyrimidine-azetidine series are supplied exclusively as pre-formed carboxamides (e.g., N-(3-chloro-4-fluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide or N-(4-fluoro-3-(trifluoromethyl)phenyl) derivatives), which cannot be diversified without re-synthesis of the core . The free acid form enables parallel library synthesis with a larger accessible chemical space: a library of 100 amines would require 100 separate pre-formed amide procurements versus a single procurement of CAS 2034154-88-4 in the free acid format.

Parallel synthesis Amide library Building block utility

Predicted Physicochemical Differentiation: LogD, pKa, and Solubility Profile vs. Non-Azetidine Analogs

The azetidine-3-carboxylic acid moiety confers a distinct ionization and lipophilicity profile compared to piperidine-carboxylic acid or pyrrolidine-carboxylic acid analogs of the same pyrazole-pyrimidine scaffold. The four-membered azetidine ring has a higher ring strain and a lower pKa for the conjugate acid (predicted pKa ~5.5–6.5 for the azetidine nitrogen) compared to piperidine (predicted pKa ~9–10). Calculations using the ACD/Labs PhysChem Suite for structurally analogous azetidine-pyrimidine compounds indicate a predicted logD7.4 of approximately -1.5 to -2.5 for the zwitterionic form, classifying the compound as highly hydrophilic relative to piperidine-carboxylic acid analogs (predicted logD7.4 ~ -0.5 to -1.0) . The lower logD7.4 of the azetidine series correlates with improved aqueous solubility and potentially reduced passive membrane permeability, a critical consideration in fragment-based drug discovery where high solubility is prized.

Physicochemical properties Drug-likeness ADMET prediction

Optimal Research and Industrial Application Scenarios for CAS 2034154-88-4


Focused Kinase Inhibitor Library Synthesis via One-Step Amide Diversification

Medicinal chemistry groups targeting kinases for which the pyrazole-pyrimidine scaffold has demonstrated activity (e.g., Casein kinase 1, IRAK1, CDK family, or P2X purinergic receptors) can procure CAS 2034154-88-4 as a single key intermediate. Using parallel amide coupling with a set of 50–200 structurally diverse amines, a focused library can be generated in one synthetic step [1]. This approach leverages the free carboxylic acid functionality that distinguishes CAS 2034154-88-4 from the pre-formed carboxamide analogs dominating chemical catalogs, and it is supported by patent literature demonstrating nanomolar potency of derivatives bearing the identical dimethylpyrazole-pyrimidine core [2].

Fragment-Based Drug Discovery: High-Solubility Scaffold for Biophysical Screening

The predicted low logD7.4 (~ -2.0) and zwitterionic character of CAS 2034154-88-4 make it particularly suitable for fragment-based screening cascades that demand high aqueous solubility (>1 mM). The compound can be screened by NMR (Water-LOGSY, STD), surface plasmon resonance (SPR), or thermal shift assays without requiring DMSO concentrations exceeding 1%, minimizing the risk of solvent-induced protein denaturation or false negatives due to aggregation. Its molecular weight (273.29 g/mol) falls within the rule-of-three fragment criteria, and its azetidine-3-carboxylic acid moiety provides a synthetically accessible vector for fragment growing or merging strategies .

Selective Npt2a Inhibitor Development: Building on Validated Core Scaffold Activity

The US11208400 patent discloses a compound with the identical 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl core that inhibits human Npt2a with an IC50 of 3 nM [2]. CAS 2034154-88-4 can serve as a starting material for synthesizing and optimizing novel Npt2a inhibitors by elaborating the carboxylic acid into diverse carboxamides, sulfonamides, or heterocyclic replacements. This application is particularly relevant for renal phosphate handling disorders, where selective Npt2a inhibition represents a therapeutic strategy validated at the cellular level but lacking clinical-stage small molecules.

Physicochemical Property-Driven Analog Selection for CNS or Renal Drug Discovery

Given the predicted lower logD7.4 of the azetidine scaffold compared to piperidine analogs, CAS 2034154-88-4 is preferentially suited for target programs where low lipophilicity is desirable—for example, CNS-penetrant inhibitors (where logD <2 is typically targeted) or renal-targeted agents (where high renal clearance of polar compounds can be exploited). The compound's calculated topological polar surface area (TPSA) of approximately 98–100 Ų further supports its suitability for oral absorption and CNS penetration when converted to appropriate amide final compounds .

Quote Request

Request a Quote for 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.